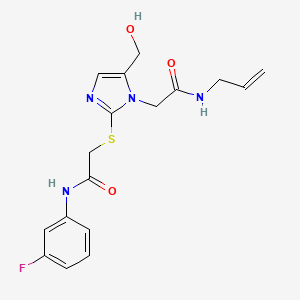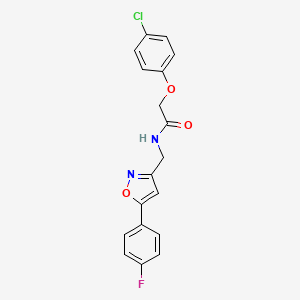![molecular formula C11H12N2OS B2760431 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 1038309-85-1](/img/structure/B2760431.png)
5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one carbon atom, and two oxygen atoms . They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can be complex and varied, depending on the specific substituents present in the molecule. They are known to participate in a variety of reactions due to the presence of multiple reactive sites .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .
科学的研究の応用
Corrosion Inhibition
One application of 1,3,4-oxadiazole derivatives, including structures similar to 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol, is in corrosion inhibition. These compounds have shown significant potential in protecting mild steel against corrosion in acidic environments. This protective capability is attributed to the formation of a protective layer on the metal surface, with efficiency increasing at higher concentrations. Such inhibitors are crucial in extending the lifespan of metal structures in corrosive environments, particularly in industrial settings (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Research has identified the antimicrobial potential of 1,3,4-oxadiazole derivatives, including compounds similar to this compound. These compounds have been effective against a broad range of pathogens, including bacteria and fungi, highlighting their potential as templates for designing new antimicrobial agents. Their mechanism of action includes disrupting cell wall integrity, leading to the release of cytoplasmic contents and cell death (Xie et al., 2017).
Anticancer Activity
Certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity. These compounds have shown promising results in inhibiting the growth of cancer cell lines, indicating their potential as anticancer agents. The structural features of these compounds, such as substitutions at specific positions, play a crucial role in their activity, suggesting that modifications to the oxadiazole core could lead to more effective cancer therapies (Gudipati, Anreddy, & Manda., 2011).
Material Science Applications
In material science, 1,3,4-oxadiazole derivatives are explored for their potential in creating novel polymers with enhanced properties. These compounds have been used as building blocks in synthesizing polymers with high thermal stability and desirable mechanical properties. Such materials are of interest for applications in electronics, coatings, and as components in advanced composite materials (Rahmani & Zadeh Mahani, 2015).
作用機序
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.
Mode of Action
1,3,4-oxadiazole derivatives have shown significant acetylcholinesterase inhibitory activity . This suggests that these compounds may interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .
Biochemical Pathways
Inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives would affect the cholinergic neurotransmission pathway . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives could potentially lead to enhanced cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
特性
IUPAC Name |
5-(4-propan-2-ylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)8-3-5-9(6-4-8)10-12-13-11(15)14-10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJYSLYRXZFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)
![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

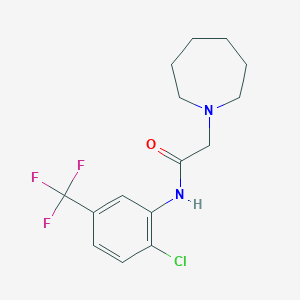
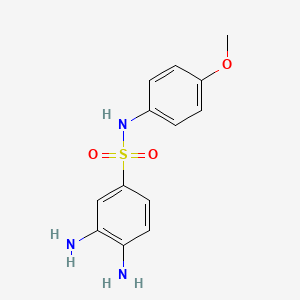
![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)
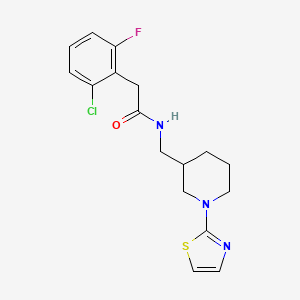
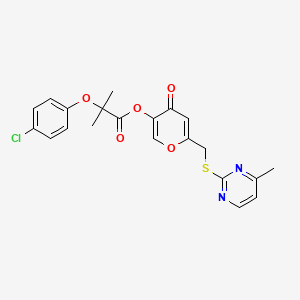
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)
